

"CAS number 2551115-19-4 properties and availability"

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Compound of Interest

Compound Name: 4-(2-bromoethyl)spiro[2.4]heptane

CAS No.: 2551115-19-4

Cat. No.: B2950812

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Technical Monograph: CAS 2551115-19-4 4-(2-Bromoethyl)spiro[2.4]heptane: A Strategic Scaffold for Fsp³ Enrichment Executive Summary

CAS 2551115-19-4, chemically identified as **4-(2-bromoethyl)spiro[2.4]heptane**, represents a specialized spirocyclic alkylating agent. In modern medicinal chemistry, this molecule serves as a critical "escape from flatland" tool. Unlike traditional planar phenyl or heteroaryl building blocks, the spiro[2.4]heptane core introduces defined three-dimensional vectors and increased fraction of sp³-hybridized carbons (

).

This guide details the physicochemical profile, synthetic utility, and handling protocols for CAS 2551115-19-4, positioning it not merely as a reagent, but as a strategic enabler for improving metabolic stability and target selectivity in lead optimization.

Chemical Identity & Physicochemical Profiling

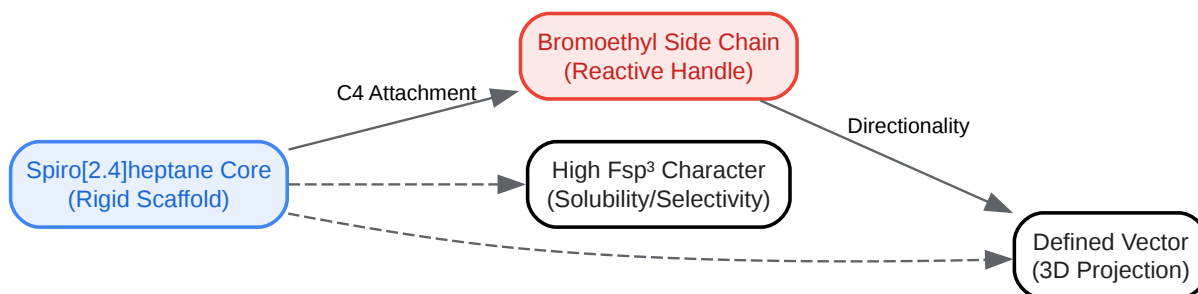
The spiro[2.4]heptane system consists of a cyclopropane ring fused to a cyclopentane ring at a single carbon atom. The high ring strain of the cyclopropane moiety (~27.5 kcal/mol) combined with the conformational rigidity of the spiro-fusion creates a unique steric profile.

Table 1: Core Technical Specifications

| Property | Specification |
|-------------------|--|
| CAS Number | 2551115-19-4 |
| Chemical Name | 4-(2-bromoethyl)spiro[2.4]heptane |
| Molecular Formula | |
| Molecular Weight | 203.12 g/mol |
| SMILES | BrCCC1C2(CC2)CCC1 |
| Appearance | Colorless to pale yellow liquid (Standard for C9 alkyl bromides) |
| Predicted LogP | ~3.2 - 3.8 (Lipophilic) |
| Solubility | Soluble in DCM, THF, DMSO; Insoluble in water |
| Reactive Moiety | Primary alkyl bromide (Electrophile) |

Structural Analysis & Topology

The "4-position" substitution places the bromoethyl arm on the cyclopentane ring. This positioning is critical. It allows the spiro-center to act as a distal steric shield, potentially protecting the resulting coupled product from metabolic oxidation at adjacent sites.



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Figure 1: Structural topology of CAS 2551115-19-4, highlighting the separation of the rigid spiro-core from the reactive alkylating arm.

Strategic Application in Drug Design

The "Escape from Flatland"

The primary utility of CAS 2551115-19-4 lies in Bioisosterism. Researchers increasingly replace planar phenyl rings or flexible alkyl chains with spirocyclic scaffolds to improve drug-like properties.[1]

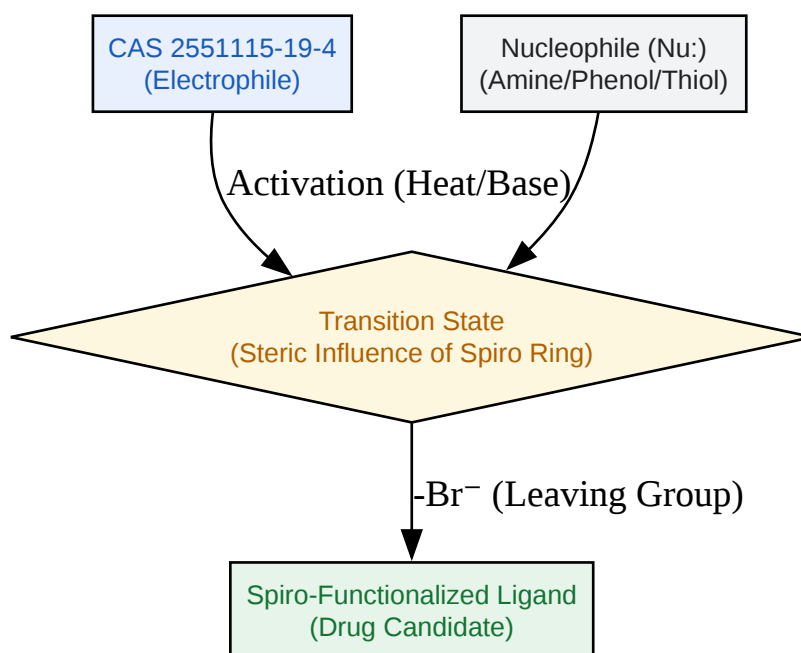
- **Metabolic Stability:** The spiro-carbon lacks hydrogen atoms, blocking metabolic hydroxylation at that position. The strained cyclopropane ring also alters the electronic properties of the adjacent cyclopentane, often reducing susceptibility to CYP450 metabolism compared to a standard cyclohexyl or cyclopentyl group.
- **Vectorization:** The bromoethyl arm allows for coupling to amines, phenols, or thiols. The resulting molecules project substituents at specific angles defined by the spiro-pucker, which can access novel binding pockets in enzymes or receptors (e.g., Kinases, GPCRs) that flat molecules cannot reach.

Mechanism of Action (Reactivity)

As a primary alkyl bromide, the molecule undergoes nucleophilic substitution (

).

However, due to the steric bulk of the nearby spiro-center, reaction times may be slightly longer than linear alkyl bromides, requiring optimized thermal activation.



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Figure 2: General reactivity workflow. The spiro-scaffold remains intact while the bromoethyl group facilitates covalent attachment to the target pharmacophore.

Experimental Protocols & Handling

Safety Note: While specific MSDS data for this CAS is limited, treat as a potent alkylating agent.

- Hazards: Skin irritant (H315), Eye irritant (H319), STOT SE (H335). Potential lachrymator.
- PPE: Nitrile gloves, safety goggles, fume hood.

Protocol 1: Solubility & Stability Testing

Before committing to large-scale synthesis, validate the compound's integrity.

- Solvent Screen: Dissolve 1 mg in 1 mL of DMSO-d₆.
- NMR Check: Verify the integrity of the cyclopropane protons (typically high field, 0.2–0.8 ppm) and the -bromo protons (~3.4 ppm, triplet).

- **Stability:** Store at 2–8°C under inert gas (Nitrogen/Argon). Alkyl bromides can slowly hydrolyze or degrade if exposed to light/moisture.

Protocol 2: General Coupling Procedure (N-Alkylation)

For the attachment of the spiro-motif to a secondary amine scaffold.

- **Preparation:** In a flame-dried flask, dissolve the Secondary Amine (1.0 equiv) in anhydrous Acetonitrile (MeCN) or DMF.
- **Base Addition:** Add

(2.0–3.0 equiv) or

(for faster kinetics).
- **Reagent Addition:** Add CAS 2551115-19-4 (1.1–1.2 equiv) dropwise.
- **Reaction:** Heat to 60–80°C. Monitor by LC-MS.
 - **Note:** The spiro ring is stable at these temperatures.
- **Workup:** Dilute with EtOAc, wash with water/brine. Dry over

.
- **Purification:** Flash column chromatography (Hexane/EtOAc).

Availability & Supply Chain

Current Status: Research Grade (Not yet GMP). This compound is primarily available through specialized building block vendors (e.g., Enamine, Ambeed, Aaron Chemicals) rather than generic bulk suppliers.

- **Lead Time:** Typically 2–3 weeks (Synthesis-on-demand often applies for >5g quantities).
- **Cost Estimation:** High (~

500 per gram) due to the complexity of the spiro-synthesis.

- Purity: Standard commercial grade is >95% (GC/NMR).

Synthesis Insight (For Process Chemists): If commercial supply is insufficient, the synthesis likely proceeds via:

- Starting Material: Spiro[2.4]heptan-4-one.
- Chain Extension: Wittig reaction (methoxymethyl triphenylphosphonium chloride) followed by hydrolysis to the aldehyde.
- Reduction/Bromination: Reduction to the alcohol and conversion to bromide via (Appel reaction).

References

- Burkhard, J. A., et al. (2012).[2] Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. *Organic Letters*, 14(1), 66-69.[2] (Contextual reference for spiro-scaffold utility). [[Link](#)]
- Wermuth, C. G., et al. (2015).[3] *The Practice of Medicinal Chemistry: Bioisosterism in Drug Design*. Academic Press. (Foundational grounding for spiro-bioisosteres). [[Link](#)]

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Sources

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- 2. Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

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